[1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethyl](methyl)amine
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Overview
Description
1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound features an imidazole ring substituted with an ethyl group at the 1-position and a phenylethyl group at the 2-position, with a methylamine group attached to the phenylethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine can be achieved through several synthetic routes. One common method involves the alkylation of 1-ethyl-1H-imidazole with 2-bromo-1-phenylethane, followed by the introduction of the methylamine group. The reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the imidazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the imidazole ring or the phenylethyl moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine group. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the synthesis of specialty chemicals and advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenylethyl group can interact with hydrophobic pockets in receptor proteins, modulating their function.
Comparison with Similar Compounds
- (1-Ethyl-1H-imidazol-2-yl)methanol
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- (1-Ethyl-1H-imidazol-2-yl)methanethiol
Comparison:
- (1-Ethyl-1H-imidazol-2-yl)methanol: This compound lacks the phenylethyl group, making it less hydrophobic and potentially less effective in receptor binding assays.
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol: The presence of a methyl group instead of an ethyl group can alter the compound’s reactivity and binding affinity.
- (1-Ethyl-1H-imidazol-2-yl)methanethiol: The thiol group introduces different chemical reactivity, particularly in redox reactions, compared to the methylamine group.
Properties
IUPAC Name |
1-(1-ethylimidazol-2-yl)-N-methyl-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-3-17-10-9-16-14(17)13(15-2)11-12-7-5-4-6-8-12/h4-10,13,15H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYPDAQLVVKQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(CC2=CC=CC=C2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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